molecular formula C24H29N3O3 B12788688 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 102395-47-1

8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B12788688
CAS No.: 102395-47-1
M. Wt: 407.5 g/mol
InChI Key: RCKWQESNRPYDDB-UHFFFAOYSA-N
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Description

The compound 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a spirocyclic triazaspirodecanone derivative featuring a 2,3-dihydrobenzodioxin moiety. The 3-ethyl and 1-phenyl substituents likely modulate lipophilicity and steric interactions, while the benzodioxinmethyl group contributes to π-π stacking and metabolic stability .

Properties

CAS No.

102395-47-1

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C24H29N3O3/c1-2-26-18-27(19-8-4-3-5-9-19)24(23(26)28)12-14-25(15-13-24)16-20-17-29-21-10-6-7-11-22(21)30-20/h3-11,20H,2,12-18H2,1H3

InChI Key

RCKWQESNRPYDDB-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C2(C1=O)CCN(CC2)CC3COC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Key structural variations among analogs include:

Substituents at Position 8: Benzodioxinmethyl Group (Target Compound): Enhances aromatic interactions and oxidative stability due to the electron-rich benzodioxin system . Indole Derivatives (e.g., 8-[(5-methoxy-1H-indol-3-yl)methyl]-3-methyl-1-phenyl-...): The indole moiety may enhance blood-brain barrier penetration via increased lipophilicity .

Substituents at Position 3 :

  • Ethyl Group (Target Compound): Balances lipophilicity and metabolic stability compared to methyl (e.g., 3-methyl in ) or bulkier alkyl chains.

1-Oxa-3,8-diazaspiro (): Oxygen in the ring enhances polarity, improving aqueous solubility but reducing membrane permeability .

Physicochemical Properties

Compound (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Stability Insights
Target Compound* - - 3-ethyl, benzodioxinmethyl High lipophilicity; moderate solubility
8-Benzyl analog () C₂₀H₂₃N₃O 321.42 Benzyl Lower MW, higher solubility in DMSO
Oxalate salt () C₂₅H₂₈N₂O₇S 500.57 Thia, oxalate counterion Improved solubility due to salt form
Indole derivative () C₂₄H₂₈N₄O₂·C₂H₂O₄ 494.54 5-methoxyindolemethyl, oxalate Enhanced BBB penetration potential

*Exact data for the target compound inferred from analogs.

Biological Activity

The compound 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one represents a unique class of chemical entities known for their potential biological activities. This compound features a complex structure that includes a spirocyclic framework and a benzodioxin moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O5C_{19}H_{21}N_{3}O_{5} with a molecular weight of approximately 343.38 g/mol. The structure includes:

  • Spirocyclic Core : The triazaspiro structure provides rigidity and may influence biological interactions.
  • Benzodioxin Unit : This moiety is often associated with various biological activities, including antioxidant and anti-inflammatory effects.
PropertyValue
Molecular FormulaC19H21N3O5
Molecular Weight343.38 g/mol
InChI KeyFQFMNFWLOQMGOR-UHFFFAOYSA-N
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, Mannich bases derived from spirocyclic compounds have shown promising results against various bacterial strains. In vitro assays indicated that derivatives of triazaspiro compounds displayed effective antibacterial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit metabolic pathways.

Antiviral Activity

The antiviral potential of related compounds has been explored extensively. For example, compounds that inhibit viral polymerase interactions have been identified as effective against influenza viruses. Preliminary data suggest that the compound may exhibit similar antiviral properties by interfering with viral replication mechanisms.

Case Study: Antiviral Efficacy

In a recent study focusing on the antiviral activity of spirocyclic compounds, several derivatives were tested against influenza A and B viruses. The results indicated that certain modifications to the triazaspiro structure significantly enhanced antiviral efficacy:

  • Compound 12a : Showed an EC50 value of less than 10 µM against multiple strains, indicating strong antiviral activity.

Cytotoxicity Studies

While assessing the biological activity, it is crucial to evaluate cytotoxicity to ensure therapeutic safety. Compounds similar to the one under investigation have been found to exhibit low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index.

The mechanisms underlying the biological activities of this compound may involve several pathways:

  • Inhibition of Enzymatic Activity : The presence of functional groups may allow for interaction with key enzymes involved in microbial metabolism or viral replication.
  • Membrane Disruption : The lipophilic nature of the compound could facilitate integration into lipid membranes, leading to structural destabilization.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in pathogens, leading to cell death.

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